molecular formula C24H25N5O2 B3012469 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 941973-41-7

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Número de catálogo: B3012469
Número CAS: 941973-41-7
Peso molecular: 415.497
Clave InChI: LYDWIJSYFJFWRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[3,4-d]pyridazine core substituted with a 2,4-dimethylphenyl group at the 1-position, a 4-methyl group, a 7-oxo moiety, and an N-phenethylacetamide side chain.

  • Reacting a pyrazolo-pyridazine precursor with substituted phenacyl halides or anilides under basic conditions (e.g., K₂CO₃ in DMF or ethanol) .
  • The N-phenethylacetamide side chain may be introduced via alkylation or condensation reactions, as seen in structurally related compounds .

Propiedades

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-10-21(17(2)13-16)29-23-20(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDWIJSYFJFWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Cellular Effects

The effects of 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Actividad Biológica

The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of approximately 395.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this pyrazolo derivative exhibit significant antitumor properties. For instance, a related compound showed IC50 values against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
2-(1-(2,4-Dimethylphenyl)-...)MCF-7 (Breast)27.3
2-(1-(2,4-Dimethylphenyl)-...)HCT-116 (Colon)6.2

These results suggest that the pyrazolo[3,4-d]pyridazine scaffold may be effective in targeting specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation. Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Antimicrobial Activity

In addition to antitumor effects, the compound may possess antimicrobial properties. A study on related benzamide derivatives indicated significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications in the aryl groups could enhance antibacterial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo derivatives:

  • Anticancer Activity : A series of pyrazolo compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most promising candidates demonstrated potent activity against MCF-7 and HCT-116 cells with IC50 values ranging from 6.2 to 43.4 µM .
  • Antibacterial Screening : In vitro studies showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicated favorable absorption and metabolic profiles for compounds related to this derivative, although detailed toxicity assessments are needed to evaluate safety for clinical use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrazolo[3,4-d]pyridazine core distinguishes the target compound from analogs with related scaffolds:

Compound Core Structure Key Substituents Synthesis Method Reference
Target Compound Pyrazolo[3,4-d]pyridazine 2,4-Dimethylphenyl, N-phenethylacetamide Likely phenacyl halide condensation
Pyrazolo[3,4-d]pyrimidinones (2–10) Pyrazolo[3,4-d]pyrimidinone Substituted phenyl, thioether side chain Phenacyl chloride + monopotassium salt in ethanol
Pyrazolo[3,4-b]pyridine () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, N-(4-phenylacetamido) K₂CO₃/DMF-mediated alkylation
Tetrahydroimidazo[1,2-a]pyridine (1l) Tetrahydroimidazo[1,2-a]pyridine Phenethyl, nitro, cyano, ester groups One-pot two-step reaction

Key Observations :

  • Pyrazolo[3,4-d]pyridazine vs.
  • Tetrahydroimidazo[1,2-a]pyridine : This saturated core reduces planarity, which may limit π-π stacking interactions but improve metabolic stability .

Substituent Analysis

Aromatic Substituents:
  • 2,4-Dimethylphenyl (Target) : Enhances lipophilicity and steric bulk, favoring hydrophobic binding pockets.
  • 4-Chlorophenyl () : The electron-withdrawing chlorine atom may increase electrophilicity, affecting reactivity or target affinity .
  • Phenethyl Groups : Present in both the target compound and ’s tetrahydroimidazo derivative, this moiety balances lipophilicity and flexibility, aiding membrane penetration .
Side Chain Modifications:
  • N-Phenethylacetamide (Target) : The acetamide linker provides hydrogen-bonding capacity, while the phenethyl group adds rigidity.
  • N-(4-Phenylacetamido) () : The additional phenyl ring may introduce steric hindrance or π-stacking interactions .

Implications of Structural Differences

  • Bioactivity: While biological data are absent in the evidence, structural features suggest divergent target interactions. For example, the pyridazine core’s polarity may favor hydrophilic binding sites, whereas pyrimidinones could engage in ketone-specific interactions .
  • Drug-Likeness : The target’s 2,4-dimethylphenyl and N-phenethylacetamide groups likely improve LogP values compared to ’s chlorophenyl derivative, aligning with Lipinski’s rules for oral bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.